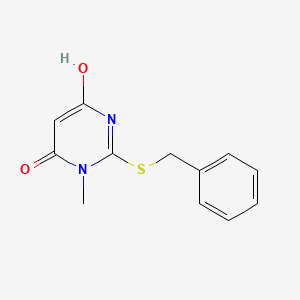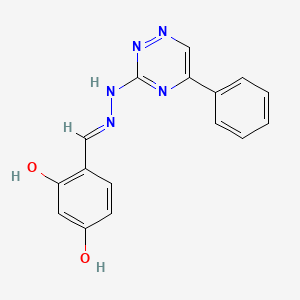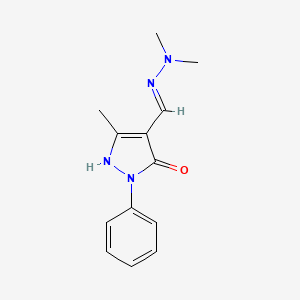![molecular formula C29H31F3N2O3 B3722886 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione
Übersicht
Beschreibung
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its intricate molecular structure It consists of multiple aromatic rings, a trifluoromethoxy group, and a cyclohexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione typically involves multistep organic synthesis. This begins with the preparation of the indole derivative, which is subsequently reacted with an appropriate aliphatic amine to form the indole-amino intermediate. The intermediate then undergoes a cyclization reaction under controlled conditions to yield the final cyclohexane-1,3-dione derivative. Key steps include:
Preparation of indole derivatives via Fischer indole synthesis.
Formation of amino intermediates using aliphatic amines.
Cyclization under acidic or basic conditions to form the cyclohexane ring.
Industrial Production Methods
Scaling up this compound's production for industrial purposes involves optimizing each step for yield, purity, and cost-efficiency. Common techniques include:
Use of continuous flow reactors for consistent reaction conditions.
Optimization of solvents and catalysts to enhance reaction rates.
Implementation of purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can modify its functional groups, altering the compound's reactivity.
Substitution: Nucleophilic or electrophilic substitutions at different positions on the aromatic rings.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction processes.
Nucleophiles or electrophiles like halogens or organometallics for substitution reactions.
Major Products Formed
The reactions can yield various products, depending on the reaction type and conditions. For example:
Oxidation may produce keto derivatives.
Reduction might result in alcohols or amines.
Substitution could lead to halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research across multiple domains:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe or ligand in studying protein interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in material science for developing new polymers or coatings with specific properties.
Wirkmechanismus
The exact mechanism of action for this compound depends on its application. Generally, it may:
Interact with specific molecular targets, such as enzymes or receptors.
Influence biochemical pathways by binding to active sites or altering protein configurations.
Modify cellular processes by regulating gene expression or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione.
2-[1-({2-[2-ethyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.
2-[1-({2-[2-methyl-5-(trifluoromethyl)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione.
Uniqueness
Compared to its analogs, 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione is unique due to:
The presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability.
Its specific molecular structure, which may confer unique binding properties and biological activities.
This compound's intricate structure and versatile reactivity make it a subject of ongoing research and development
Eigenschaften
IUPAC Name |
2-[C-butyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-3-4-10-25(28-26(35)15-20(16-27(28)36)19-8-6-5-7-9-19)33-14-13-22-18(2)34-24-12-11-21(17-23(22)24)37-29(30,31)32/h5-9,11-12,17,20,34-35H,3-4,10,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLDUKBJIYTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[1,4-phenylenebis(methylenethio)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B3722815.png)
![3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B3722819.png)
![2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-[5-(4-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B3722820.png)
![2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722825.png)
![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722830.png)
![4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3722836.png)
![3-(3-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B3722852.png)
![1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B3722854.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3722859.png)
![2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3722863.png)


![2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3722902.png)

